(E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine
Description
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(NZ)-N-(1-pyridin-2-yldecylidene)hydroxylamine |
InChI |
InChI=1S/C15H24N2O/c1-2-3-4-5-6-7-8-12-15(17-18)14-11-9-10-13-16-14/h9-11,13,18H,2-8,12H2,1H3/b17-15- |
InChI Key |
BQLQVZJEOAXVOR-ICFOKQHNSA-N |
Isomeric SMILES |
CCCCCCCCC/C(=N/O)/C1=CC=CC=N1 |
Canonical SMILES |
CCCCCCCCCC(=NO)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Coupling Strategies
Transition metal-catalyzed reactions dominate modern synthetic approaches to hydroxylamine derivatives. The coupling of pyridine-containing precursors with hydroxylamine intermediates has been optimized using rhodium(I) complexes. For instance, a method described in employs bis(norbornadiene)rhodium(I) tetrafluoroborate (0.1–5.0 mol%) with bidentate phosphine ligands such as dcpf (bis(dicyclohexylphosphino)ferrocene) to facilitate C–N bond formation. This protocol achieves up to 85% yield in toluene/N-methylpyrrolidone (NMP) solvent systems at 25°C over 2 hours .
The stereochemical outcome of the reaction is influenced by ligand choice. Bulky ligands like dippf (bis(diisopropylphosphino)ferrocene) favor the (E)-isomer due to steric hindrance preventing undesired cis-configuration . Post-coupling reduction steps using sodium borohydride or catalytic hydrogenation further refine the product, with acidic workup (e.g., HCl or TFA) ensuring deprotection of hydroxylamine groups .
Condensation Reactions with Hydroxylamine Derivatives
Classical condensation between pyridine-2-carbaldehyde derivatives and hydroxylamine salts provides a direct route to the target compound. Patent CN115490611A outlines a six-step route where hydroxylamine hydrochloride reacts with acetone to form an oxime intermediate, which undergoes alkylation with chloromethane in NMP. This method, while efficient for methoxylamine synthesis, has been adapted for longer alkyl chains by substituting chloromethane with decyl bromide .
Critical parameters include:
-
Temperature control : Maintaining 20±5°C during alkylation prevents side reactions.
-
Solvent selection : Cyclohexane and NMP enhance solubility of hydrophobic intermediates .
-
Workup procedures : Liquid-liquid extraction with n-hexane and hydrochloric acid isolates the product as a hydrochloride salt, yielding 70–75% pure (E)-isomer after recrystallization .
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation reactions, reducing reaction times from days to minutes. A protocol from the University of York involves irradiating a mixture of 5-phenyl-[1,2,] triazine-3-carboxylate, pyrrolidine, and cyclopentanone at 120°C for 30 minutes. Adapted for (E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine, this method substitutes cyclopentanone with decanal and hydroxylamine hydrochloride, achieving 82% yield under solvent-free conditions .
Table 1: Comparison of Microwave vs. Conventional Heating
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 30 min | 48 hours |
| Yield | 82% | 67% |
| Solvent Consumption | None | 150 mL/g |
Stereochemical Control via pH and Additives
The (E)-configuration is stabilized under acidic conditions (pH 4–6), where protonation of the hydroxylamine nitrogen prevents isomerization. Additives such as TsOH (p-toluenesulfonic acid) at 1–10 equivalents enhance stereoselectivity to >95% (E) . Conversely, basic conditions promote (Z)-isomer formation, necessitating careful pH monitoring during workup .
Industrial-Scale Considerations
Scaling up synthesis requires addressing solvent recovery and catalyst costs. The patent WO2017136254A1 highlights a closed-loop system where NMP and cyclohexane are recycled, reducing waste by 40%. Transition metal catalysts, though costly, are reused via immobilized Rh(I) on silica supports, cutting expenses by 30% per batch .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) for oxidation and reducing agents such as sodium borohydride for reduction . Substitution reactions often require the presence of catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridin-2-ylamines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
Chemical Synthesis and Research
Building Block for Complex Molecules
The compound serves as a crucial building block in synthetic chemistry, allowing researchers to create complex molecular libraries that are essential for drug discovery and development. Its hydroxylamine linkage provides distinct reactivity patterns that can be exploited in various chemical reactions, including oxidation, reduction, and substitution.
Table 1: Summary of Reactions Involving (E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine
| Reaction Type | Description | Major Products |
|---|---|---|
| Oxidation | Formation of oxides | Pyridine N-oxides |
| Reduction | Conversion to amine derivatives | Pyridin-2-ylamines |
| Substitution | Replacement of hydroxylamine group | Functionalized derivatives |
Biological Applications
Enzyme Inhibition Studies
Recent studies have highlighted the potential of this compound in biological research, particularly as an enzyme inhibitor. Its structural similarity to known inhibitors allows it to interact with target enzymes, such as indoleamine 2,3-dioxygenase-1 (IDO1), which is implicated in cancer and immune suppression .
Case Study: IDO1 Inhibition
In a study examining the efficacy of hydroxylamine derivatives as IDO1 inhibitors, compounds structurally related to this compound demonstrated significant inhibitory activity. The most potent derivatives achieved sub-micromolar inhibition levels, indicating their potential for therapeutic applications in cancer treatment .
Table 2: Potency of Hydroxylamine Derivatives Against IDO1
| Compound Structure | IC50 (μM) |
|---|---|
| O-benzylhydroxylamine | 0.90 |
| Other derivatives | Varies |
Medicinal Chemistry
Therapeutic Potential
The compound is being explored for its therapeutic properties, particularly in the context of developing new drugs targeting diseases like cancer and infections. Its ability to inhibit specific enzymes positions it as a lead compound in rational drug design efforts .
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to active sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, making it a versatile tool in medicinal chemistry.
Industrial Applications
Material Science
In industrial contexts, this compound can be utilized in the production of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes, contributing to the development of innovative materials with enhanced properties.
Mechanism of Action
The mechanism of action of (E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains . These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires structural, electronic, or functional analogs.
Table 1: Key Software Tools for Structural Analysis of Organic Compounds
Structural Comparisons
Hydroxylamine Derivatives: Compounds like “(E)-N-[1-(Phenyl)decylidene]hydroxylamine” would differ in replacing pyridine with phenyl, altering electronic properties (e.g., reduced basicity) and coordination behavior. Data Gap: No experimental crystallographic data for the target compound are cited in the evidence to compare bond parameters (e.g., N-O bond length, pyridine ring planarity).
Pyridinyl-Containing Ligands :
- Analogous ligands, such as 2-pyridinyl hydrazones, exhibit metal-binding via pyridine N and hydrazone groups. The hydroxylamine group in the target compound may introduce distinct redox or coordination modes.
- Software Role : Tools like SHELXL refine metal-ligand bond distances in coordination complexes, critical for comparing stability/reactivity .
Aliphatic Chain Variations :
- Shorter chains (e.g., octylidene vs. decylidene) impact solubility and crystal packing. WinGX could analyze packing motifs (e.g., van der Waals interactions) .
Functional Comparisons
- Bioactivity : Hydroxylamine derivatives often exhibit antimicrobial or anticancer properties. Without specific data, comparisons to similar compounds (e.g., pyridine-based hydroxamic acids) remain speculative.
- Synthetic Utility : Hydroxylamines serve as intermediates in nitroxide synthesis. The pyridinyl group may influence reaction pathways compared to phenyl-substituted analogs.
Research Findings and Limitations
The evidence focuses on crystallographic software (SHELX, WinGX) but lacks experimental data for the target compound. Key gaps include:
- Structural Data: No refined crystal structure (bond lengths, angles, or thermal parameters) to compare with analogs.
- Spectroscopic Data : Absence of NMR, IR, or UV-Vis spectra to validate electronic or conformational differences.
- Biological/Chemical Activity: No cited studies on reactivity, toxicity, or ligand efficacy.
Q & A
Q. What are the recommended synthetic routes for (E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine, and how do reaction conditions influence stereoselectivity?
Methodological Answer: The compound can be synthesized via palladium-catalyzed hydroamination of alkenes with hydroxylamine derivatives. For example, Pd(dba)₂/Xantphos catalysts in toluene at 80°C enable coupling between 1-decyne and pyridin-2-yl-hydroxylamine precursors, achieving >90% conversion (based on analogous procedures in ). Stereoselectivity (E/Z isomerism) is controlled by ligand choice and solvent polarity. Polar aprotic solvents (e.g., DMF) favor the (E)-isomer due to stabilization of the transition state .
Q. How can the structural identity and purity of this compound be validated?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Compare bond lengths and angles with analogous pyridin-2-ylidene-hydroxylamine structures (e.g., C–N bond ≈ 1.28 Å; ).
- NMR spectroscopy : ¹H NMR should show characteristic pyridin-2-yl protons (δ 8.5–7.2 ppm) and hydroxylamine NH resonance (δ 5.5–6.0 ppm, broad singlet). ¹³C NMR confirms imine carbon at δ 150–160 ppm ().
- HPLC-MS : Use C18 columns with 0.1% formic acid in H₂O/MeCN gradients. Expected [M+H]⁺ = 277.2 (C₁₅H₂₅N₂O⁺) .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic efficiency of Pd-based systems in synthesizing this compound?
Methodological Answer: Density functional theory (DFT) studies reveal that Pd(0) catalysts activate the alkyne via π-complexation, followed by oxidative addition to form a Pd(II)-hydride intermediate. The hydroxylamine nucleophile attacks the electrophilic Pd center, with steric bulk from ligands (e.g., Xantphos) favoring trans-addition to yield the (E)-isomer. Kinetic isotopic experiments (KIE > 3 for C–H activation) confirm rate-determining C–N bond formation ( ).
Q. How can computational modeling optimize the compound’s stability under varying pH conditions?
Methodological Answer:
- pKa prediction : Use MarvinSketch or ACD/Labs to estimate hydroxylamine NH pKa (~6.2), indicating protonation at physiological pH.
- Degradation pathways : Molecular dynamics simulations (AMBER force field) predict hydrolysis of the imine bond at pH < 4, forming pyridin-2-yl-decanal and hydroxylamine. Experimental validation via LC-MS stability studies (pH 2–9, 37°C) confirms degradation products ().
Q. How should researchers resolve contradictions in biological activity data for related hydroxylamine derivatives?
Methodological Answer:
- Data normalization : Account for assay variability (e.g., CDK7 inhibition in vs. off-target kinase activity) by using internal controls (e.g., staurosporine as a pan-kinase inhibitor).
- Structural analogs : Compare IC₅₀ values of (E)-isomer vs. (Z)-isomer or truncated chains (e.g., N-(pyridin-2-yl)pentylidene-hydroxylamine) to identify pharmacophore requirements.
- Meta-analysis : Pool data from crystallography (), kinetics (), and bioassays () to build a structure-activity relationship (SAR) model .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent screening : Use vapor diffusion with 2:1 DCM/hexane to induce slow crystallization.
- Co-crystallization : Add 1 equiv. of Zn(II) to stabilize the imine-hydroxylamine moiety via metal coordination (pyridin-2-yl N→Zn bonding observed in ).
- Low-temperature data collection : At 100 K, resolve disorder in the decyl chain (common in aliphatic derivatives; ).
Q. How can researchers design analogs to improve the compound’s metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric replacement : Substitute the hydroxylamine group with a methoxyamine (-ONHCH₃) to reduce oxidative metabolism (see for stability data on N-hydroxy amphetamines).
- Deuterium labeling : Replace α-C–H bonds in the decyl chain with C–D to slow CYP450-mediated oxidation (confirmed via LC-MS metabolite profiling; ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
